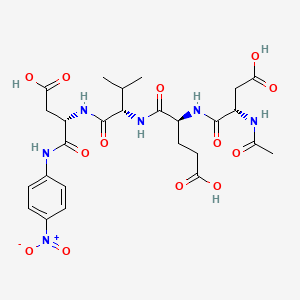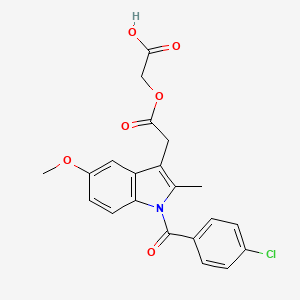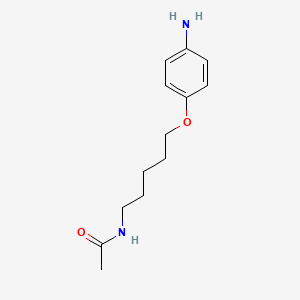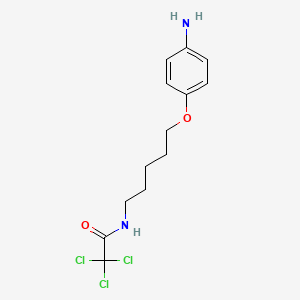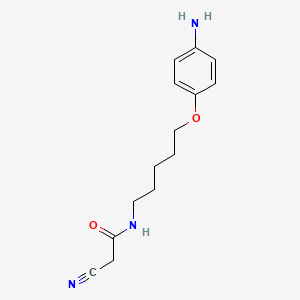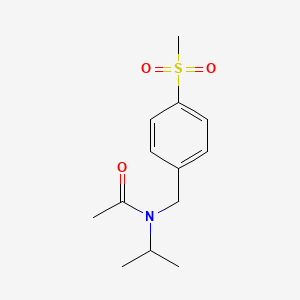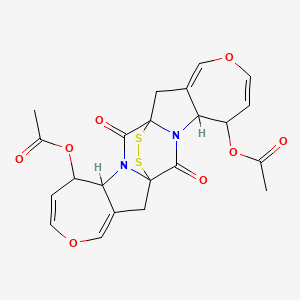
1,2,3,4-Tetrahydrogen-staurosporine
Vue d'ensemble
Description
1,2,3,4-Tetrahydrogen-staurosporine is a chemical compound with the formula C₂₈H₃₀N₄O₃ . It is a type of chemical entity and a subclass of a chemical compound . It has been associated with various biological activities, including the inhibition of protein kinase C .
Synthesis Analysis
The production of staurosporine, which includes 1,2,3,4-Tetrahydrogen-staurosporine, has been achieved through heterologous expression and process optimization . The biosynthetic gene cluster of staurosporine was captured and introduced into three heterologous hosts. The highest yield was achieved in Streptomyces albus J1074 . The yield of staurosporine was further improved by integrating two additional staurosporine biosynthetic gene clusters into the chromosome of the strain and optimizing the fermentation process .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydrogen-staurosporine contains a total of 70 bonds, including 42 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 2 double bonds, and 19 aromatic bonds . It also includes 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 6 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, and 7 twelve-membered rings .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydrogen-staurosporine has a molecular formula of C₂₈H₃₀N₄O₃ and a mass of 470.232±0 dalton . Its canonical SMILES is CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC .Applications De Recherche Scientifique
- Researchers have investigated 1,2,3,4-Tetrahydrogen-staurosporine for its antiviral effects. In a recent study, it demonstrated activity against SARS-CoV-2, Influenza Virus (FLU-A-B-C), and Respiratory Syncytial Virus (RSV) . These findings suggest its potential as a prophylactic agent against respiratory infections.
- The compound exhibits immunomodulatory properties by enhancing innate immune responses. It upregulates cytokines (e.g., IFNγ, TNFα, IL-10, IL-6/12), chemokines (CXCL1), antimicrobial peptides (HBD-2, LL-37), and the complement system (C3) . Such modulation could be valuable in managing immune dysregulation.
- 1,2,3,4-Tetrahydrogen-staurosporine has been tested against Gram-positive and Gram-negative bacteria, as well as Candida albicans. Its antibacterial and antifungal activities make it a potential candidate for combating microbial infections .
- 1,2,3,4-Tetrahydrogen-staurosporine inhibits kinases, including Abl tyrosine kinase . Kinase inhibitors play a crucial role in targeted cancer therapies and other diseases involving aberrant kinase signaling.
Antiviral Properties
Immunomodulation
Bacterial and Fungal Infections
Kinase Inhibition
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydrogen-staurosporine, a derivative of Staurosporine , is known to inhibit several protein kinases. The primary targets include Muscarinic acetylcholine receptor M1 , Tyrosine-protein kinase Lck , Serine/threonine-protein kinase pim-1 , Tyrosine-protein kinase ITK/TSK , Tyrosine-protein kinase SYK , MAP kinase-activated protein kinase 2 , Glycogen synthase kinase-3 beta , Tyrosine-protein kinase CSK , Cyclin-dependent kinase 2 , Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , 3-phosphoinositide-dependent protein kinase 1 , Protein kinase C theta type , Tyrosine-protein kinase ZAP-70 , and Protein kinase C . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.
Mode of Action
1,2,3,4-Tetrahydrogen-staurosporine interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting the kinase activity . This interaction results in the modulation of downstream signaling pathways, affecting various cellular processes.
Biochemical Pathways
The compound’s action affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can influence the PI3K/AKT pathway by inhibiting the Phosphatidylinositol 4,5-bisphosphate 3-kinase . This pathway is crucial for cell survival and growth. By inhibiting this pathway, 1,2,3,4-Tetrahydrogen-staurosporine can induce apoptosis and inhibit cell proliferation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 47056 , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydrogen-staurosporine’s action are primarily related to its ability to inhibit protein kinases. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation .
Propriétés
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWKTROWIIMNN-FYTWVXJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402482 | |
| Record name | AFN941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrogen-staurosporine | |
CAS RN |
220038-19-7 | |
| Record name | AFN941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



